molecular formula C13H14F3NO3 B8238178 Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate

Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate

Cat. No.: B8238178
M. Wt: 289.25 g/mol
InChI Key: KZKMHVVTGIDBQR-UHFFFAOYSA-N
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Description

Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C13H14F3NO3 It is a derivative of benzoic acid, featuring a morpholine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate typically involves the esterification of 4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-morpholin-4-yl-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of features makes it a promising candidate for drug development.

Comparison with Similar Compounds

    Methyl 4-morpholin-4-ylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 3-(trifluoromethyl)benzoate: Lacks the morpholine ring, affecting its interaction with biological targets.

    4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound, with different reactivity and solubility.

Uniqueness: Methyl 4-(4-morpholinyl)-3-(trifluoromethyl)benzoate is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-morpholin-4-yl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-19-12(18)9-2-3-11(10(8-9)13(14,15)16)17-4-6-20-7-5-17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKMHVVTGIDBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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